MFCD02966541
Description
However, based on structural analogs and contextual data from related compounds in the evidence, it is inferred to belong to a class of boronic acid derivatives or heterocyclic amines, given the prevalence of such compounds in the referenced studies. For instance, compounds with MDL numbers such as MFCD13195646 (CAS 1046861-20-4, a bromo-chloro-phenylboronic acid derivative) and MFCD10697534 (CAS 905306-69-6, a pyridine-based amine) share structural and functional similarities that may overlap with MFCD02966541 .
Properties
IUPAC Name |
ethyl 4-(2-hydroxypropylamino)benzo[h]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-19(23)16-11-21-17-14-7-5-4-6-13(14)8-9-15(17)18(16)20-10-12(2)22/h4-9,11-12,22H,3,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMUAUKEMDQALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC(C)O)C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02966541 involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. Common reaction conditions include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Industrial methods may also involve continuous flow processes, which allow for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: MFCD02966541 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the major products formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
MFCD02966541 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD02966541 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD02966541 (inferred properties) with structurally and functionally analogous compounds from the evidence, focusing on molecular properties, bioactivity, and synthesis.
Table 1: Key Molecular and Physicochemical Properties
Structural and Functional Insights:
CAS 1046861-20-4 (C₆H₅BBrClO₂): Structural Similarity: Contains a bromo-chloro-phenylboronic acid core, critical for Suzuki-Miyaura cross-coupling reactions. Its polar surface area (TPSA: 40.46 Ų) and GI absorption align with boronic acids used in pharmaceutical intermediates .
CAS 905306-69-6 (C₇H₁₀N₂O):
- Functional Similarity : A pyridine-derived amine with high water solubility, often used in drug discovery for its bioavailability (Bioavailability Score: 0.55).
- Divergence : Lacks the boronic acid moiety, reducing its utility in catalytic reactions but enhancing solubility for aqueous-phase applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
